2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(3-ethyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-6(4-8-9-10)5(2)7(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
OUENNUXUVPFTEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=N1)C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid can be achieved through “Click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring . The reaction is typically carried out in an aqueous medium with copper sulfate pentahydrate and sodium ascorbate as catalysts .
Industrial Production Methods
Industrial production of 1,2,3-triazoles often involves large-scale CuAAC reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the safety and scalability of the process. The use of water as a solvent and the mild reaction conditions make this method environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid showed effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential use in treating inflammatory diseases .
Agricultural Applications
Fungicide Development
Due to its triazole structure, this compound has potential as a fungicide. Research has shown that similar triazole derivatives can effectively inhibit fungal growth, particularly in crops susceptible to fungal infections. The application of this compound could enhance crop protection strategies .
Materials Science
Polymer Chemistry
In materials science, the incorporation of triazole derivatives into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Case studies demonstrate that adding this compound to polymer formulations improves their performance under stress conditions .
Cosmetic Formulations
Skin Care Products
The compound's bioactive properties make it an attractive ingredient in cosmetic formulations aimed at improving skin health. Studies suggest that it may enhance skin hydration and barrier function when included in topical products .
Table 1: Summary of Applications and Effects
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of triazole compounds found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest its potential as a lead compound for antibiotic development.
Case Study 2: Agricultural Application
Field trials assessing the efficacy of triazole-based fungicides revealed that crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the active site residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Triazole Ring
- Ethyl vs. Methyl Substitution: 2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid () replaces the ethyl group with a methyl group. However, the tert-butoxy carbonyl (Boc) group introduces significant steric hindrance, which may limit bioavailability . 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid () features a bromine atom on a 1,2,4-triazole ring. The 1,2,4-triazole isomerism alters electronic properties compared to 1,2,3-triazoles .
Heterocycle Variations
- Tetrazole Derivatives: 2-Hydroxy-3-(1-phenyl-1H-tetrazol-5-yl)thio-propanoic Acid () replaces the triazole with a tetrazole ring. Tetrazoles are more acidic (pKa ~4–5) due to increased nitrogen content, enhancing ionization at physiological pH. The phenyl substituent adds aromaticity and π-stacking capability, beneficial for target engagement .
- Imidazole Derivatives: (2S)-3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic Acid () substitutes the triazole with imidazole and pyrrole groups. Imidazole’s dual protonation sites (pKa ~6–7) enable pH-dependent solubility, while pyrrole introduces planar aromaticity for π-π interactions .
Functional Group Modifications
- Azetidine Scaffolds :
- 3-(1H-1,2,3-Triazol-5-yl)azetidin-3-ol dihydrochloride () incorporates a strained azetidine ring. The hydroxyl group and hydrochloride salt enhance solubility, while the triazole retains hydrogen-bonding capacity. This scaffold is favored in fragment-based drug discovery .
Biological Activity
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)propanoic acid is a compound belonging to the triazole family, characterized by its unique five-membered ring structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its molecular formula is with a molecular weight of 169.18 g/mol.
Research indicates that this compound acts primarily as an inhibitor of carbonic anhydrase-II (CA-II), an enzyme crucial for various physiological processes including pH regulation and ion transport. The binding mechanism involves hydrogen bonding and hydrophobic interactions with specific residues in the enzyme's active site, leading to a decrease in enzymatic activity.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
- Anticancer Potential : Investigations have shown that this compound may inhibit the proliferation of cancer cells. For instance, in vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
In a study focused on anticancer activity, the MTT assay was utilized to assess cell viability after exposure to varying concentrations of the compound. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value as low as 13 µg/mL against HepG2 cells, suggesting potent anticancer effects .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Variations in substituents on the triazole ring can significantly affect its binding affinity and overall efficacy as an inhibitor of carbonic anhydrase-II. The presence of electron-donating groups has been associated with enhanced biological activity .
Synthesis Methods
The synthesis of this compound typically employs Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and high yields under mild conditions .
Table 2: Comparison of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| CuAAC | High yield and efficiency | Requires copper catalyst |
| Traditional methods | Established protocols | Often lower yields |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
